

Protocol for In Vitro Kinase Assay Using Mps1-IN-2

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Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals

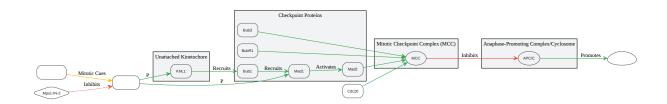
Introduction

Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Dysregulation of Mps1 activity is implicated in aneuploidy and tumorigenesis, making it an attractive therapeutic target in oncology. Mps1-IN-2 is a potent and selective ATP-competitive inhibitor of Mps1 kinase.[4][5] This document provides a detailed protocol for performing an in vitro kinase assay to evaluate the inhibitory activity of Mps1-IN-2 and other potential Mps1 inhibitors.

Mps1 Signaling Pathway

Mps1 kinase is a central regulator of the SAC. In response to unattached kinetochores, Mps1 is activated and initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[6][7] Key substrates of Mps1 in this pathway include KNL1, Mad1, and Bub1.[6] Phosphorylation of these substrates leads to the recruitment of other checkpoint proteins and the assembly of the Mitotic Checkpoint Complex (MCC), which directly inhibits the APC/C.





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Figure 1: Mps1 signaling pathway in the spindle assembly checkpoint.

Quantitative Data Summary

The following table summarizes key quantitative data for Mps1-IN-2 and Mps1 kinase.

Parameter	Value	Reference
Mps1-IN-2 IC50	145 nM	[5][8]
Mps1 Apparent Km for ATP	< 1 µM	[8]
Mps1-IN-2 Solubility	DMSO: 1 mg/ml	[4]
DMF: 1 mg/ml	[4]	
DMF:PBS (pH 7.2) (1:3): 0.25 mg/ml	[4]	
Ethanol: slightly soluble	[4]	

Experimental Protocol: In Vitro Mps1 Kinase Assay



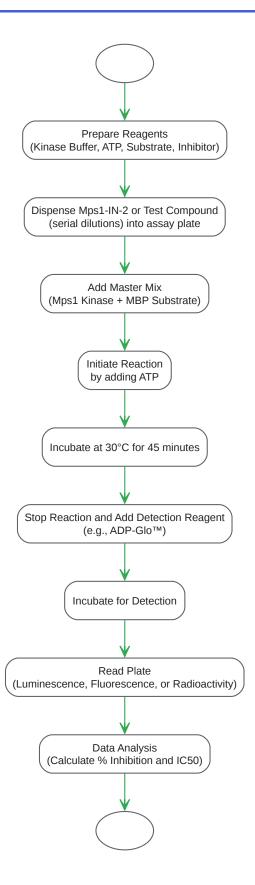
This protocol provides a generalized method for determining the inhibitory activity of compounds against Mps1 kinase. It can be adapted for various detection formats, such as radiometric, fluorescence, or luminescence-based assays.

Materials

- Recombinant human Mps1 (TTK) kinase (BPS Bioscience, Cat. No. 40291 or similar)
- Myelin Basic Protein (MBP) substrate (BPS Bioscience, Cat. No. 78514 or similar)
- Mps1-IN-2 (Cayman Chemical, Item No. 19401 or similar)
- ATP (500 μM stock solution)
- 5x Kinase Buffer 1 (BPS Bioscience, Cat. No. 79334 or similar): 50 mM HEPES pH 7.5, 10 mM MqCl2, 1 mM EGTA, 0.01% Brij-35.
- Dithiothreitol (DTT, 0.5 M stock solution)
- Detection Reagent (e.g., ADP-Glo[™] Kinase Assay, Promega, Cat. No. V6930; [32P]γ-ATP;
 or a fluorescent antibody for TR-FRET)
- 96-well or 384-well white assay plates
- Plate reader capable of detecting the chosen signal (luminescence, radioactivity, or fluorescence)

Experimental Workflow





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Figure 2: Experimental workflow for the in vitro Mps1 kinase assay.



Detailed Methodologies

- 1. Reagent Preparation
- 1x Kinase Buffer: Prepare 1x Kinase Buffer by diluting the 5x stock and adding DTT to a final concentration of 1 mM. Prepare this fresh for each experiment.
- Mps1-IN-2 Stock Solution: Prepare a 10 mM stock solution of Mps1-IN-2 in 100% DMSO.
- Serial Dilutions of Mps1-IN-2: Perform serial dilutions of the Mps1-IN-2 stock solution in 1x Kinase Buffer containing the same percentage of DMSO as the final assay concentration (typically ≤1%). This will be your 10x inhibitor solution.
- Master Mix: Prepare a master mix containing Mps1 kinase and MBP substrate in 1x Kinase Buffer. The final concentration of Mps1 kinase is typically in the range of 5-50 nM, and the MBP substrate concentration is around 5 μM.[9][10] The exact concentrations should be optimized for your specific assay conditions.
- ATP Solution: The final ATP concentration should be at or near the Km value for Mps1 to accurately determine the potency of ATP-competitive inhibitors. A concentration of 10 μM ATP is a good starting point.[8]
- 2. Assay Procedure
- Add 2.5 μL of the 10x serially diluted Mps1-IN-2 or control vehicle (DMSO in 1x Kinase Buffer) to the wells of the assay plate.
- To the "Positive Control" and "Test Inhibitor" wells, add 12.5 μL of the Master Mix (Mps1 kinase + MBP substrate).
- To the "Blank" wells, add 12.5 μL of 1x Kinase Buffer without the enzyme.
- Initiate the kinase reaction by adding 10 μ L of the ATP solution to all wells. The final reaction volume is 25 μ L.
- Incubate the plate at 30°C for 45 minutes.[10]



- Stop the reaction and detect the kinase activity according to the manufacturer's protocol for your chosen detection reagent. For example, if using the ADP-Glo™ Kinase Assay:
 - Add 25 µL of ADP-Glo™ Reagent to each well.
 - Incubate at room temperature for 40 minutes.
 - Add 50 μL of Kinase Detection Reagent to each well.
 - Incubate at room temperature for 30-60 minutes.
- Read the plate on a luminometer.
- 3. Data Analysis
- Subtract the "Blank" reading from all other readings to correct for background.
- Calculate the percent inhibition for each concentration of **Mps1-IN-2** using the following formula: % Inhibition = $100 \times (1 (Signalinhibitor / Signalpositive control))$
- Plot the percent inhibition against the logarithm of the Mps1-IN-2 concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting



Issue	Possible Cause	Solution
High background signal	Contaminated reagents	Use fresh, high-quality reagents.
Non-specific binding	Add a non-ionic detergent (e.g., 0.01% Tween-20) to the kinase buffer.	
Low signal or no activity	Inactive enzyme	Ensure proper storage and handling of the Mps1 kinase. Avoid repeated freeze-thaw cycles.
Incorrect buffer composition	Verify the pH and components of the kinase buffer.	
High well-to-well variability	Pipetting errors	Use calibrated pipettes and ensure proper mixing.
Inconsistent incubation times	Use a multi-channel pipette for simultaneous additions.	

Conclusion

This protocol provides a robust and adaptable framework for the in vitro evaluation of Mps1 kinase inhibitors. By following these detailed methodologies, researchers can accurately determine the potency and selectivity of compounds like **Mps1-IN-2**, facilitating the discovery and development of novel therapeutics targeting the Mps1 signaling pathway.

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